molecular formula C19H26N4O3 B5547103 1-[2-(4-morpholinyl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

1-[2-(4-morpholinyl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

Katalognummer B5547103
Molekulargewicht: 358.4 g/mol
InChI-Schlüssel: BRXBQKAJYVJZCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "1-[2-(4-morpholinyl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one" involves multi-step processes that generate unique 3D architectures with pharmacological relevance. Techniques such as traceless solid-phase synthesis and three-component reactions have been employed to prepare spiroquinazolines and functionalized spiro[quinoline derivatives] with high yields, utilizing basic conditions and various commercially available building blocks (Pospíšilová, Krchňák, & Schütznerová, 2018); (Shi & Yan, 2016).

Molecular Structure Analysis

Studies focusing on the molecular structure of related compounds reveal the creation of spiro compounds with significant structural diversity. For instance, the synthesis of spiro nitrogen heterocycles of quinuclidine showcases the versatility of certain intermediates in forming fused and spiro structures, highlighting the structural complexity and the potential for diverse pharmacological applications (Hamama, Zoorob, & El‐Magid, 2011).

Chemical Reactions and Properties

Chemical reactions involving spiro compounds often lead to the formation of novel structures with unique properties. For example, the reaction of spiro[piperidine-4, 2'-(1', 2', 3', 4'-tetrahydroquinazolin)]-4'-ones with acid anhydrides demonstrated complex outcomes, resulting in unexpected products rather than the anticipated acyl derivatives. This underscores the intricate chemistry and potential for discovering new reactions and properties (Yamato, Horiuchi, & Takeuchi, 1980).

Physical Properties Analysis

The synthesis and study of spiro compounds often yield insights into their physical properties, such as solubility, melting points, and crystal structures. These properties are crucial for understanding the compound's behavior in various environments and potential applications in medicinal chemistry (Kouznetsov et al., 2005).

Chemical Properties Analysis

The chemical properties of spiro compounds, including reactivity, stability, and interaction with other molecules, are key areas of research. Studies such as those on the synthesis and evaluation of spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-ones as NOP ligands illustrate the potential for these compounds to interact with biological receptors, demonstrating their pharmacological significance (Mustazza et al., 2006).

Wissenschaftliche Forschungsanwendungen

AMPA Receptor Modulation and Schizophrenia Treatment

A study explored the use of CX516, a modulator of the AMPA receptor, as a single agent for treating schizophrenia. This research aimed to investigate the compound's effects on psychosis and cognition in patients partially refractory to traditional neuroleptics. The study found that CX516 did not yield dramatic effects as a sole agent, highlighting the complexities of treating schizophrenia and the potential need for novel therapeutic approaches (Marenco et al., 2002).

Anticoagulant Properties in Hemodialysis

Another study examined MD 805, an anticoagulant, for its effects on platelet activation in patients with chronic renal failure undergoing maintenance hemodialysis. The study compared MD 805 with heparin, finding that MD 805 produced no significant increase in proteins released as a result of platelet activation in the hemodialysis circuit, suggesting its utility in maintenance anticoagulation therapy for patients on hemodialysis (Matsuo et al., 1986).

Neurological Research

Research into muscarinic and dopaminergic receptors in the aging human brain utilized compounds to label brain receptors, aiming to understand the decline in receptor binding with age. This study provides insights into the aging process and its impact on neurotransmitter receptor systems, suggesting potential areas for therapeutic intervention to mitigate age-related cognitive decline (Rinne, 1987).

Orexin Receptor Antagonism for Insomnia Treatment

The disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, were studied in humans for its potential in treating insomnia. This research highlighted the compound's metabolism and elimination pathways, contributing to the development of new insomnia treatments (Renzulli et al., 2011).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, 1-(4-Morpholinyl)-2-propanamine is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3, indicating it can cause damage to eyes, skin irritation, and may be harmful if swallowed .

Zukünftige Richtungen

The future directions in the research and development of piperidine and morpholine derivatives would likely involve the discovery and biological evaluation of potential drugs containing these moieties .

Eigenschaften

IUPAC Name

1'-(2-morpholin-4-ylpropanoyl)spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c1-14(22-10-12-26-13-11-22)17(24)23-8-6-19(7-9-23)18(25)20-15-4-2-3-5-16(15)21-19/h2-5,14,21H,6-13H2,1H3,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXBQKAJYVJZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC2(CC1)C(=O)NC3=CC=CC=C3N2)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-morpholinyl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.